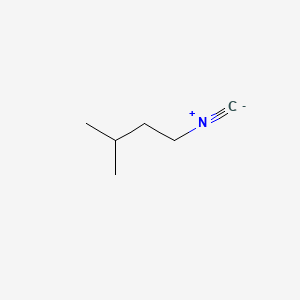
Isoamylisocyanide
概要
説明
Isoamylisocyanide, also known as isopentyl isocyanide, is an organic compound with the functional group –N≡C. It is a member of the isocyanide family, characterized by the presence of a carbon-nitrogen triple bond. This compound is known for its strong, unpleasant odor and is used as a building block in organic synthesis due to its unique reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Isoamylisocyanide can be synthesized through a two-step process starting from isoamylamine. The first step involves the formylation of isoamylamine to form isoamylformamide. This is typically achieved using formic acid or formic acid derivatives. The second step is the dehydration of isoamylformamide to produce this compound. Dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are commonly used in this step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions: Isoamylisocyanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: this compound can react with nucleophiles such as amines and alcohols to form corresponding adducts.
Cycloaddition Reactions: It participates in cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines.
Multicomponent Reactions: this compound is a key component in multicomponent reactions like the Ugi and Passerini reactions.
Common Reagents and Conditions:
Nucleophilic Addition: Common reagents include amines, alcohols, and water. Reactions are typically carried out under mild conditions.
Cycloaddition Reactions: Tetrazines and other dienophiles are used under controlled temperature and solvent conditions.
Multicomponent Reactions: Amines, carbonyl compounds, and acids are used in one-pot reactions, often under ambient conditions.
Major Products:
Nucleophilic Addition: Produces substituted amines and alcohols.
Cycloaddition Reactions: Forms heterocyclic compounds.
Multicomponent Reactions:
科学的研究の応用
Isoamylisocyanide has a wide range of applications in scientific research:
作用機序
The mechanism of action of isoamylisocyanide involves its ability to act as both a nucleophile and an electrophile due to the presence of the isocyanide group. This dual reactivity allows it to participate in a variety of chemical reactions, forming stable adducts with nucleophiles and undergoing addition reactions with electrophiles. In biological systems, this compound can covalently modify essential enzymes, disrupting their function and leading to antimicrobial effects .
類似化合物との比較
- Cyclohexyl isocyanide
- Tert-butyl isocyanide
- Phenyl isocyanide
- Methyl isocyanide
Comparison: Isoamylisocyanide is unique due to its branched alkyl chain, which imparts different steric and electronic properties compared to other isocyanides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions. For example, this compound may exhibit different selectivity in multicomponent reactions compared to cyclohexyl or tert-butyl isocyanide .
特性
IUPAC Name |
1-isocyano-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-6(2)4-5-7-3/h6H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFGJIXDZASZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374774 | |
| Record name | Isoamylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-27-7 | |
| Record name | 1-Isocyano-3-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 638-27-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methylphenyl)thio]acetonitrile](/img/structure/B1597444.png)
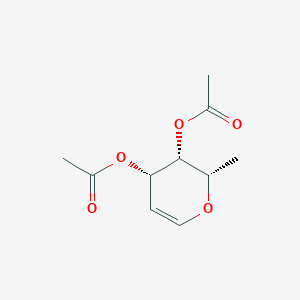
![(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B1597449.png)
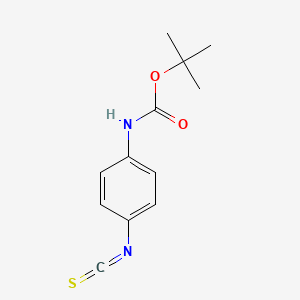





![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine](/img/structure/B1597463.png)
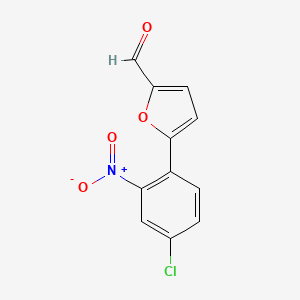
![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597465.png)
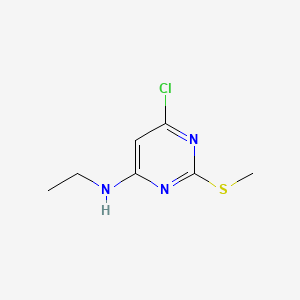
![Methyl 4-[(4-methylphenyl)methoxy]benzoate](/img/structure/B1597467.png)
